molecular formula C6H2Al2O13 B8203409 Aluminum oxalate monohydrate CAS No. 6058-43-1

Aluminum oxalate monohydrate

Cat. No. B8203409
CAS RN: 6058-43-1
M. Wt: 336.03 g/mol
InChI Key: LKOZOPCPLSFWSW-UHFFFAOYSA-H
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Description

Aluminum oxalate monohydrate is a useful research compound. Its molecular formula is C6H2Al2O13 and its molecular weight is 336.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aluminum oxalate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum oxalate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medical Applications :

    • Aluminum citrate, which has a relationship with aluminum oxalate, is found to protect against kidney tissue damage caused by high levels of oxalate, potentially benefiting conditions like ethylene glycol poisoning and hyperoxaluric states (Guo & McMartin, 2007).
    • It also reduces renal injury in rats caused by severe ethylene glycol toxicity by inhibiting calcium oxalate's interaction with the kidney epithelium (Besenhofer et al., 2012).
  • Corrosion Inhibition :

    • Oxalate ions can inhibit aluminum corrosion by forming a protective film on the metal surface, offering up to 88% efficiency at pH 10, which is crucial for extending the lifespan of aluminum structures (Satyabama et al., 2019).
  • Agricultural and Environmental Science :

    • In tea plant roots, oxalate plays a key role as a chelating compound in the mechanism of aluminum detoxification, with its levels increasing with increased aluminum concentration, which is essential for understanding plant survival in acidic soils (Morita et al., 2008).
  • Chemical Properties and Reactions :

    • Substituting an oxalate molecule for two inner-coordination-sphere waters in aluminum-oxalate complexes enhances the rate of water exchange, which is significant in understanding chemical kinetics and reaction mechanisms (Phillips et al., 1997).
  • Nanotechnology and Materials Science :

    • Aluminum (oxy)hydroxide nanosticks synthesized in bicontinuous reverse microemulsion show promise as vaccine adjuvants due to their nanometer-scale size and shape (Li et al., 2017).
    • Aluminum oxalate tetrahydrate demonstrates thermal stability up to 60°C and shows potential for producing aluminum oxide through thermal decomposition (Young & Williams, 1999).
  • Environmental Engineering :

    • Aluminum (oxy)hydroxide nanosticks have shown potent vaccine adjuvant activity, suggesting potential applications in medical therapies and disease prevention (Li et al., 2017).
    • Measurements of Al(ox) can estimate the phosphorus sorption capacity of aluminum-based drinking water treatment residuals, which is vital for reducing phosphorus loss in surface or groundwater (Dayton & Basta, 2005).

properties

IUPAC Name

dialuminum;oxalate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Al.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZOPCPLSFWSW-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Al+3].[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Al2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum oxalate monohydrate

CAS RN

6058-43-1
Record name Aluminum oxalate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006058431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALUMINUM OXALATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z8DGR61KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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